2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride
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Overview
Description
“2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride” is a chemical compound with the IUPAC name 2-(3,5-dichloropyridin-4-yl)ethan-1-amine hydrochloride . It has a molecular weight of 263.98 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H . This indicates that the compound contains a pyridine ring with two chlorine atoms at the 3 and 5 positions, and an ethanamine group attached to the 4 position of the pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine, exhibit significant DNA binding propensity and demonstrate minor structural changes in DNA upon binding. These complexes also show potential for low toxicity in different cancer cell lines, indicating their usefulness in cytotoxicity studies (Kumar et al., 2012).
Hemilabile (Imino)pyridine Palladium(II) Complexes
The (imino)pyridine ligands, including those similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine, are used in palladium(II) complexes as selective catalysts in ethylene dimerization. These complexes are significant for experimental and theoretical approaches in organometallic chemistry (Nyamato et al., 2015).
Chiral (Pyridyl)imine Nickel(II) Complexes in Transfer Hydrogenation
Chiral synthons derived from compounds similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine are utilized in nickel(II) complexes for catalytic activities in asymmetric transfer hydrogenation of ketones. These studies provide insights into the homogeneous nature of active species in catalysis (Kumah et al., 2019).
Palladium(II) Complexes as Catalysts for Methoxycarbonylation
2-(3,5-Dichloropyridin-4-yl)ethanamine derivatives form palladium(II) complexes that act as effective catalysts in the methoxycarbonylation of olefins to produce esters. These complexes have implications in synthetic chemistry and industrial applications (Zulu et al., 2020).
Cadmium(II) Schiff Base Complexes for Corrosion Inhibition
Schiff base complexes, including those derived from 2-(3,5-Dichloropyridin-4-yl)ethanamine, show potential as corrosion inhibitors on mild steel. These findings bridge coordination chemistry and materials engineering, providing insights into corrosion prevention (Das et al., 2017).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRUMABHITWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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